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Compound of Interest

Compound Name: PF-184298

Cat. No.: B1679690 Get Quote

In-Depth Technical Guide: PF-184298
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and pharmacological profile of PF-184298, a potent dual serotonin and

norepinephrine reuptake inhibitor.

Chemical Properties and Identification
PF-184298 is a small molecule inhibitor with the following key identifiers and chemical

properties.

Property Value Reference

CAS Number 813447-40-4 [1]

Molecular Formula C₁₅H₂₀Cl₂N₂O [1]

Molecular Weight 315.24 g/mol

IUPAC Name
(S)-2,3-dichloro-N-isobutyl-N-

(pyrrolidin-3-yl)benzamide

SMILES
CC(C)CN([C@H]1CCNC1)C(=

O)c1cccc(c1Cl)Cl
[1]

InChI Key
PIKCALBGLDBAKK-

NSHDSACASA-N
[1]
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Mechanism of Action
PF-184298 functions as a dual inhibitor of the serotonin transporter (SERT) and the

norepinephrine transporter (NET).[1][2][3] By blocking these transporters, PF-184298 increases

the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby

enhancing neurotransmission. This mechanism is central to its potential therapeutic effects.

The compound is selective over the dopamine transporter.[3]

Below is a diagram illustrating the signaling pathway affected by PF-184298.
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Mechanism of action of PF-184298.
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Pharmacological Data
PF-184298 exhibits nanomolar potency for both the serotonin and norepinephrine transporters.

Target Metric Value (nM) Reference

Serotonin Transporter

(SERT)
IC₅₀ 6 [2]

Norepinephrine

Transporter (NET)
IC₅₀ 21 [2]

Pharmacokinetic Properties

Species Parameter Value Reference

Rat Clearance 48 ml/min/kg [3]

Volume of Distribution 4.3 L/kg [3]

Half-life 1.2 hours [3]

Dog Clearance 58 ml/min/kg [3]

Volume of Distribution 10.3 L/kg [3]

Half-life 2.2 hours [3]

Human Half-life 28 hours [3]

Oral Bioavailability 80% [3]

Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize

dual serotonin and norepinephrine reuptake inhibitors like PF-184298.

Radioligand Binding Assay for SERT and NET
This protocol determines the binding affinity (Kᵢ) of a test compound for the serotonin and

norepinephrine transporters by measuring the displacement of a radiolabeled ligand.
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Materials:

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin

transporter (hSERT) or human norepinephrine transporter (hNET).

Radioligand: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.

Test Compound: PF-184298.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Glass Fiber Filters (e.g., Whatman GF/B).

96-well plates.

Procedure:

Membrane Preparation:

Culture hSERT or hNET expressing HEK293 cells to confluency.

Harvest cells and homogenize in ice-cold assay buffer.

Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh

assay buffer.

Determine the protein concentration of the membrane preparation (e.g., using a BCA

assay).

Binding Assay:

In a 96-well plate, add the following in triplicate:

Assay buffer (for total binding).
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A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) or NET

inhibitor (e.g., 10 µM Desipramine) for non-specific binding.

Serial dilutions of the test compound (PF-184298).

Add the radioligand ([³H]Citalopram or [³H]Nisoxetine) at a concentration close to its Kd.

Add the cell membrane preparation to each well.

Incubate at room temperature for 60-90 minutes.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC₅₀ value using non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Assay
This protocol measures the functional potency (IC₅₀) of a test compound in inhibiting the

reuptake of serotonin or norepinephrine into cells expressing the respective transporters.

Materials:
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Cell Line: HEK293 cells stably expressing hSERT or hNET.

Radiolabeled Neurotransmitter: [³H]Serotonin (5-HT) or [³H]Norepinephrine (NE).

Test Compound: PF-184298.

Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.

Lysis Buffer: (e.g., 1% SDS).

Scintillation Cocktail.

96-well plates.

Procedure:

Cell Plating:

Seed the hSERT or hNET expressing cells into 96-well plates and allow them to adhere

overnight.

Uptake Assay:

Wash the cells with pre-warmed uptake buffer.

Pre-incubate the cells with various concentrations of the test compound (PF-184298) or a

reference inhibitor in uptake buffer for 15-30 minutes at 37°C.

Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) to

each well.

Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the

linear range of uptake.

To determine non-specific uptake, include control wells with a high concentration of a

known SERT or NET inhibitor.

Termination and Lysis:
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Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

Lyse the cells by adding lysis buffer to each well.

Scintillation Counting:

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the

radioactivity.

Data Analysis:

Subtract the non-specific uptake from all values.

Plot the percentage of inhibition against the logarithm of the test compound concentration.

Determine the IC₅₀ value using non-linear regression analysis.

Below is a diagram illustrating a general workflow for in vitro characterization of a transporter

inhibitor.
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In Vitro Characterization Workflow
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General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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